molecular formula C18H13N3O4 B5097303 3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile

3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile

Cat. No.: B5097303
M. Wt: 335.3 g/mol
InChI Key: QQRCWQUSGYAZIT-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile is an organic compound characterized by its complex structure, which includes a cyano group, a dimethoxy-nitrophenyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various substituents like halogens or nitro groups.

Scientific Research Applications

3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyano group can engage in nucleophilic addition reactions. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

IUPAC Name

3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-24-17-8-14(16(21(22)23)9-18(17)25-2)7-15(11-20)13-5-3-4-12(6-13)10-19/h3-9H,1-2H3/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRCWQUSGYAZIT-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=CC(=C2)C#N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.